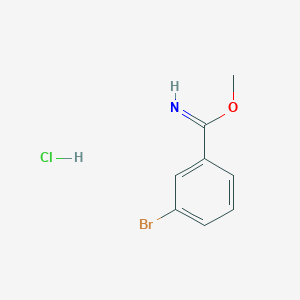
Methyl 3-bromobenzimidate hydrochloride
概要
説明
“Methyl 3-bromobenzimidate hydrochloride” is a research chemical with the CAS number 56108-13-5 . It has the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromobenzimidate hydrochloride” can be represented by the SMILES notation: COC(=N)C1=CC(=CC=C1)Br.Cl .Physical And Chemical Properties Analysis
“Methyl 3-bromobenzimidate hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, no information was found regarding its boiling point .科学的研究の応用
Alternatives to Methyl Bromide in Agriculture and Soil Fumigation
Methyl bromide, a compound related to Methyl 3-bromobenzimidate hydrochloride, has been widely used as a fumigant in agriculture for pest and pathogen control. Due to its ozone-depleting properties, research has focused on finding alternatives. Studies have explored the use of other compounds and natural plant extracts as potential replacements. These alternatives aim to provide effective pest control while being environmentally safer and suitable for various agricultural practices (Schneider et al., 2003), (Rugutt et al., 2006), (Duniway, 2002).
Analytical Methods in Pharmaceutical Sciences
In pharmaceutical research, compounds like Methyl 3-bromobenzimidate hydrochloride are analyzed for their presence in formulations. For example, liquid chromatographic methods have been developed for the determination of related compounds in cough-cold syrup formulations, highlighting the importance of these compounds in analytical chemistry and quality control in pharmaceuticals (Rauha et al., 1996).
Environmental and Soil Science Research
Research in environmental and soil science has included the study of the degradation of fumigants like methyl bromide and its alternatives. This research is crucial for understanding the environmental impact of these chemicals and developing safer and more sustainable agricultural practices (Ou, 1998), (Ruzo, 2006).
Development of Novel Materials
Innovations in materials science have also utilized related compounds. For instance, a study on 1-butyl-3-methylimidazolium bromide impregnated chitosan beads demonstrates the application of bromide compounds in creating efficient adsorbents for wastewater treatment, showcasing the versatility of these compounds in addressing environmental challenges (Karimi-Maleh et al., 2021).
Biochemical and Pharmacological Research
Compounds similar to Methyl 3-bromobenzimidate hydrochloride have been examined in biochemical and pharmacological contexts. For example, the synthesis and study of derivatives have been conducted to explore their potential biological activities, such as anti-tumor and anti-cancer properties. These studies contribute to the ongoing research in medicinal chemistry and drug development (Karatas et al., 2006).
Safety And Hazards
“Methyl 3-bromobenzimidate hydrochloride” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It also causes skin and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fumes, gas, mist, vapors, or spray .
将来の方向性
特性
IUPAC Name |
methyl 3-bromobenzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLOGWJDLCGTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromobenzimidate hydrochloride | |
CAS RN |
56108-13-5 | |
| Record name | Benzenecarboximidic acid, 3-bromo-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56108-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)